{1-[(1,1-Dimethylethoxy)carbonyl]piperidin-4-yl}methyl-2-phenylquinoline-4-carboxylic Acid
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Overview
Description
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-2-phenylquinoline-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and a carboxylic acid group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-2-phenylquinoline-4-carboxylic acid typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperidine ring, and the addition of the carboxylic acid group. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.
Addition of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified quinoline compounds.
Scientific Research Applications
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-2-phenylquinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological processes and interactions, particularly those involving quinoline derivatives.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes or receptors, modulating their activity and leading to specific biological effects. The piperidine ring and carboxylic acid group can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents on the quinoline core or piperidine ring. Examples include:
2-phenylquinoline-4-carboxylic acid: Lacks the piperidine ring, making it less versatile in certain reactions.
4-piperidylquinoline derivatives: May have different substituents on the piperidine ring, affecting their reactivity and biological activity.
Uniqueness
The uniqueness of 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-2-phenylquinoline-4-carboxylic acid lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H30N2O4 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C27H30N2O4/c1-27(2,3)33-26(32)29-15-13-18(14-16-29)17-21-23(25(30)31)20-11-7-8-12-22(20)28-24(21)19-9-5-4-6-10-19/h4-12,18H,13-17H2,1-3H3,(H,30,31) |
InChI Key |
IYSKJXWSPADGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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